Lufotrelvir - 2468015-78-1

Lufotrelvir

Catalog Number: EVT-8330159
CAS Number: 2468015-78-1
Molecular Formula: C24H33N4O9P
Molecular Weight: 552.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-07304814 is an indolecarboxamide resulting from the formal condensation of the carboxy group of 4-methoxy-1H-indole-2-carboxylic acid with the primary amino group of N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(phosphonooxy)butan-2-yl]-L-leucinamide. It is the phosphate prodrug of PF-00835231, an anticoronaviral agent. It has a role as a prodrug, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is an aromatic ether, an indolecarboxamide, a secondary carboxamide, a member of pyrrolidin-2-ones, a L-leucine derivative and a phosphate monoester. It is functionally related to a PF-00835231.
PF-07304814 is a small molecule prodrug that targets the 3CLpro protease (Mpro), which is used by viruses like SARS-CoV-2 to assemble and multiply. Once administered through intravenous infusion, the compound is cleaved into PF-00835231 to exert its anti-viral effects. PF-07304814, developed by Pfizer, was first identified during the SARS outbreak in 2002-2003; it was subsequently shelved as the outbreak was controlled. Now, it is being tested regarding the novel SARS-CoV-2 virus, including studies in conjunction with [Remdesivir] to treat COVID-19 infection; in vitro data showed synergistic effects on articles published on preprint servers. Phase 1b studies are also exploring the safety and tolerability of PF-07304814 in COVID-19 patients who are hospitalized (NCT04535167).
Lufotrelvir is a phosphate prodrug of PF-00835231, a broad-spectrum inhibitor of coronavirus 3CL protease (3CLpro), with potential antiviral activity against coronaviruses including severe acute respiratory syndrome (SARS)-associated coronavirus (SARS-CoV) and SARS coronavirus-2 (SARS-CoV-2). Upon administration, lufotrelvir is converted to its active moiety, PF-00835231, which selectively targets and inhibits the activity of coronavirus 3CLpro. This inhibits the proteolytic cleavage of viral polyproteins and the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication.
Overview

Lufotrelvir is a phosphate ester prodrug of PF-00835231, designed primarily for the treatment of viral infections, particularly those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It represents a significant advancement in antiviral therapy, being the first main protease inhibitor to enter clinical trials for COVID-19. The compound is characterized by its enhanced solubility and bioavailability compared to its active metabolite, PF-00835231, which has limited clinical applicability due to poor solubility .

Source and Classification

Lufotrelvir is classified as an antiviral agent and specifically functions as a protease inhibitor. It is derived from synthetic pathways that optimize its pharmacological properties for effective interaction with viral enzymes . The compound is notable for its role in inhibiting the main protease of coronaviruses, which is essential for viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of lufotrelvir involves several intricate steps aimed at optimizing yield and purity. The process typically begins with the coupling of homochiral amino amides using water-soluble carbodiimide as a coupling agent. This is followed by dehydration reactions facilitated by Burgess reagent to convert amides into nitriles .

Key steps include:

  1. Formation of intermediates: Initial reactions produce various intermediates through controlled conditions that affect selectivity and efficiency.
  2. Purification: The final product undergoes multiple purification stages, including filtration and solvent removal, to achieve the desired chemical form .
  3. Use of isotopes: Labeled compounds (e.g., using carbon-14) have been synthesized for metabolic studies, providing insights into the pharmacokinetics of lufotrelvir .
Molecular Structure Analysis

Structure and Data

Lufotrelvir's molecular structure can be represented by its chemical formula, which includes key functional groups that facilitate its activity as a prodrug. The structure features a phosphate group that contributes to its solubility in biological systems. Detailed structural data can be obtained from crystallography studies or computational modeling .

Key Structural Features

  • Phosphate group: Enhances solubility and bioavailability.
  • Amino acid derivatives: Contributes to the binding affinity with viral proteases.
Chemical Reactions Analysis

Reactions and Technical Details

Lufotrelvir undergoes several chemical reactions during its metabolism. Upon administration, it is rapidly converted into PF-00835231 by alkaline phosphatase, which removes the phosphate group, activating the compound .

Key reaction pathways include:

  1. Hydrolysis: The primary metabolic reaction involves hydrolysis of the phosphate ester bond.
  2. Enzymatic conversion: Alkaline phosphatase plays a crucial role in converting lufotrelvir into its active form, enhancing its therapeutic efficacy against viral infections .
Mechanism of Action

Process and Data

Lufotrelvir exerts its antiviral effects by inhibiting the main protease of coronaviruses. This enzyme is vital for processing viral polyproteins into functional units necessary for viral replication. By binding to the active site of this protease, lufotrelvir effectively halts viral replication processes.

Key points about its mechanism include:

  • Binding affinity: Lufotrelvir demonstrates significant binding affinity to the catalytic cysteine residue of the main protease.
  • Inhibition potency: Studies indicate that lufotrelvir has an inhibitory concentration (IC50) ranging from 0.6921 μM to 31.59 μM against various coronaviruses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lufotrelvir exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its phosphate ester structure.
  • Stability: Stability under physiological conditions allows for effective delivery and action within the body.
  • Molecular weight: The molecular weight contributes to its pharmacokinetic profile, influencing absorption and distribution .
Applications

Scientific Uses

Lufotrelvir is primarily investigated for its potential as an antiviral treatment against COVID-19. Its development marks a significant step in therapeutic options available for managing SARS-CoV-2 infections. Additionally, ongoing research explores its efficacy against other coronaviruses and potential applications in treating other viral diseases.

Mechanistic Basis of 3CL Protease Inhibition by Lufotrelvir

Structural Determinants of SARS-CoV-2 3CL Protease Binding Affinity

Lufotrelvir (PF-00835231) binds the substrate cleft of SARS-CoV-2 3CL protease (Mpro), exploiting conserved subsites (S1–S4) critical for catalytic activity. The S1 subsite, lined by residues His163, Glu166, and His172, forms hydrogen bonds with Lufotrelvir’s γ-lactam ring (mimicking the natural P1 glutamine) [5] [8]. Hydrophobic interactions dominate the S2 subsite, where Lufotrelvir’s dimethylcyclopropyl-proline group engages Met49, Tyr54, and Met165 [10]. The S4 subsite accommodates the tert-butylamide moiety via van der Waals contacts with Gln189 and Ala191 [8] [10]. Mutation of Glu166 (e.g., E166V) disrupts hydrogen bonding, reducing affinity by >100-fold and validating its role in substrate recognition [1] [3].

Table 1: Key Binding Interactions of Lufotrelvir in SARS-CoV-2 3CL Protease

SubsiteLufotrelvir MoietyProtease ResiduesInteraction Type
S1γ-LactamHis163, Glu166Hydrogen bonding
S2Dimethylcyclopropyl-prolineMet49, Met165Hydrophobic
S4tert-ButylamideGln189, Ala191Van der Waals
Oxyanion holeCarbonyl oxygenGly143, Ser144Hydrogen bonding

Covalent Interaction Dynamics Between Lufotrelvir and Catalytic Cys145 Residue

Lufotrelvir employs a hydroxymethyl ketone (HMK) warhead that undergoes nucleophilic attack by the catalytic cysteine residue (Cys145), forming a tetrahedral thiohemiketal adduct (Fig. 1). This mimics the transition state during peptide bond hydrolysis [5] [7]. The reaction proceeds via a two-step mechanism:

  • Reversible recognition: Initial non-covalent docking (governed by Ki) positions the HMK near Cys145.
  • Covalent inactivation: Deprotonation of Cys145 by His41 enhances nucleophilicity, enabling attack on the ketone carbonyl. Proton transfer from His41 stabilizes the adduct [5] [7].

Kinetic studies confirm time-dependent inhibition with an inactivation rate (kinact) of 0.12 min−1 and dissociation constant (Ki) of 80 nM, reflecting efficient covalent complex formation [6] [10].

Comparative Analysis of Lufotrelvir’s Inhibition Kinetics Against SARS-CoV-1 and SARS-CoV-2 3CL Proteases

Lufotrelvir exhibits near-equivalent potency against SARS-CoV-1 and SARS-CoV-2 3CL proteases due to 96% active-site conservation [6] [8]. Enzymatic assays reveal:

  • SARS-CoV-2: IC50 = 20–50 nM
  • SARS-CoV-1: IC50 = 25–60 nM [6]

Structural alignment shows identical positioning of catalytic residues (Cys145, His41) and substrate-binding residues (His163, Glu166). Minor differences in the S4 loop (residues 187–192) do not impact binding, as confirmed by X-ray crystallography [8] [10]. This cross-reactivity underscores Lufotrelvir’s utility against emerging sarbecoviruses.

Table 2: Kinetic Parameters of Lufotrelvir Against Coronavirus 3CL Proteases

Protease SourceIC50 (nM)kinact (min⁻¹)Ki (nM)
SARS-CoV-220–500.1280
SARS-CoV-125–600.1085

Role of Hydroxymethyl Ketone Moiety in Irreversible Enzyme Inactivation

The hydroxymethyl ketone warhead drives irreversible inhibition through:

  • Transition-state mimicry: The tetrahedral carbon of the HMK-thiohemiketal adduct mirrors the high-energy intermediate during peptide hydrolysis, conferring high affinity [5] [7].
  • Steric occlusion: The hydroxymethyl group stabilizes the adduct by hydrogen bonding with the oxyanion hole (Gly143, Ser144, Cys145 backbone amides), preventing hydrolysis [5] [8].
  • Irreversibility: Unlike aldehyde warheads (e.g., in Bofutrelvir), the HMK adduct resists hydrolysis due to steric hindrance and stabilization by the oxyanion hole. This results in prolonged enzyme inactivation [5] [10].

Comparative studies show HMK-based inhibitors (like Lufotrelvir) exhibit 10-fold lower Ki than nitrile-based inhibitors (e.g., Nirmatrelvir) due to superior transition-state mimicry [7] [8]. However, HMK’s electrophilicity requires precise tuning to balance reactivity and selectivity.

Properties

CAS Number

2468015-78-1

Product Name

Lufotrelvir

IUPAC Name

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate

Molecular Formula

C24H33N4O9P

Molecular Weight

552.5 g/mol

InChI

InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1

InChI Key

FQKALOFOWPDTED-WBAXXEDZSA-N

SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC

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